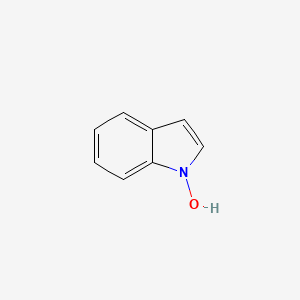

1-Hydroxyindole

Descripción general

Descripción

1-Hydroxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are often used in pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hydroxyindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for preparing indoles. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the reduction of nitrobenzene derivatives, which can be transformed into indoles through reductive cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized using various catalysts and reaction conditions to enhance the production rate and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxyindole undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives, such as 3-hydroxyindole and 2,3-hydroxyindole.

Reduction: Reduction reactions can convert this compound into other indole derivatives.

Substitution: It can participate in substitution reactions, where different functional groups are introduced into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated indole derivatives, which have significant biological and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Hydroxyindole and its derivatives have been investigated for their potential therapeutic effects. Notable applications include:

- Alpha-2 Blockers : Compounds derived from this compound have shown promise as alpha-2 adrenergic receptor antagonists, which could be beneficial in treating conditions like hypertension and depression .

- Anti-Osteoporosis Agents : Research indicates that certain this compound derivatives can inhibit bone resorption, making them candidates for osteoporosis treatment .

- Inhibitors of Platelet Aggregation : Some derivatives exhibit properties that inhibit platelet aggregation, which is crucial for preventing thrombotic diseases .

Case Study: Synthesis of this compound Derivatives

A study conducted by Park et al. (2016) synthesized new this compound-2-carboxylates and explored their mechanistic pathways. The findings indicated that these compounds could serve as precursors for further medicinal chemistry applications, enhancing the structural diversity of indole derivatives .

Agricultural Applications

The potential of this compound extends to agricultural sciences, particularly in combating desertification. Research has suggested that certain derivatives may promote plant growth and resilience in arid conditions, aiding in efforts to restore ecological balance in affected areas .

Materials Science

In materials science, this compound has been utilized to develop novel materials with unique properties:

- Conductive Polymers : The polymerization of this compound can yield conductive polymers that are useful in electronic devices .

- Dyes and Pigments : Its derivatives have been explored as dyes due to their vibrant colors and stability under various conditions .

Summary of Synthesis Methods

The synthesis of this compound has evolved significantly over the years, with various methods developed to enhance efficiency and yield:

Mecanismo De Acción

The mechanism of action of 1-Hydroxyindole involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it can stimulate serotonin production in intestinal enterochromaffin cells, influencing gut physiology .

Comparación Con Compuestos Similares

Indole: The parent compound of 1-Hydroxyindole, known for its wide range of biological activities.

3-Hydroxyindole: Another hydroxylated derivative with similar chemical properties.

2,3-Hydroxyindole: A compound with multiple hydroxyl groups, leading to different reactivity and applications.

Uniqueness: this compound is unique due to its specific hydroxylation at the 1-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1-Hydroxyindole is a significant compound in organic chemistry and medicinal research, primarily due to its diverse biological activities. This article explores the biological properties of this compound, including its antibacterial, antioxidant, anticancer, and other pharmacological effects.

Overview of this compound

This compound is an indole derivative characterized by a hydroxyl group at the first position of the indole ring. This structural feature contributes to its reactivity and biological activity. The compound has been synthesized through various methods, with significant attention paid to optimizing yields and improving stability for pharmaceutical applications.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study synthesized several indole derivatives, including this compound, and evaluated their effectiveness against various bacterial strains. The findings revealed that certain derivatives showed strong antibacterial activity against Micrococcus luteus and Pseudomonas fluorescens .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | M. luteus | Strong |

| This compound | P. fluorescens | Strong |

2. Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. The compound has been shown to effectively scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for preventing cellular damage linked to various diseases, including cancer.

3. Anticancer Activity

This compound and its derivatives have been investigated for their anticancer potential. One study highlighted that certain derivatives could induce apoptosis in cancer cell lines while sparing normal cells. For instance, a specific derivative demonstrated substantial selectivity towards HT29 cells (a malignant colonic cell line) and induced cell cycle arrest in the G1 phase .

| Cell Line | Compound | Effect |

|---|---|---|

| HT29 | N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide | Induces apoptosis |

| Normal Intestinal Cells | N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide | Minimal effect |

4. Other Pharmacological Effects

In addition to antibacterial and anticancer activities, this compound has shown potential as an opioid ligand with varying affinities towards μ- and δ-opioid receptors . Furthermore, studies have indicated that it can act as a chelator for ferrous ions, enhancing its cytoprotective effects .

Case Studies

Several case studies have focused on the synthesis and application of this compound derivatives:

- Synthesis of Novel Derivatives : Researchers synthesized multisubstituted 1-acyloxyindoles from this compound, yielding compounds with improved chemical stability and biological activity .

- Biotransformation Approaches : A study utilized biotransformation techniques to generate diverse indole derivatives, showcasing the versatility of this compound as a precursor for bioactive compounds .

Propiedades

IUPAC Name |

1-hydroxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVSDKCUJCCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447106 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-82-5 | |

| Record name | 1-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hydroxyindole?

A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: Are there any notable spectroscopic features of 1-hydroxyindoles?

A2: Yes, this compound derivatives exhibit distinct spectroscopic characteristics. For instance, their UV spectra typically show a broad peak around 292-294 nm and a shoulder peak around 275 nm in methanol. [] Additionally, they often display dual fluorescence excitation and emission spectra. [] NMR studies, particularly on brominated derivatives, suggest that while methyl this compound-2-carboxylate exists predominantly in its hydroxy form, 5-bromo-1-hydroxyindole-2-carboxylic acid favors the 3H-indole 1-oxide tautomer in deuteriochloroform. []

Q3: What are some key synthetic approaches to access 1-hydroxyindoles?

A3: Several methods have been developed for the synthesis of 1-hydroxyindoles:

- Cyclizing reduction: α-(2',4'-dinitrophenyl) β-dicarbonyl compounds can undergo cyclizing reduction using tin(II) chloride dihydrate or catalytic hydrogenation with palladium on activated carbon to yield 1-hydroxyindoles. []

- Trapping unstable intermediates: Reduction of 2-nitrophenylacetaldehyde generates the unstable this compound, which can be trapped as 1-acetoxyindole. Subsequent alkaline hydrolysis in the presence of methyl iodide yields 1-methoxyindole. []

- One-pot reactions: Multisubstituted 1-hydroxyindoles can be prepared through one-pot reactions involving nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition, starting from appropriate nitro ketoester substrates. [, , ]

Q4: Can you provide an example of a total synthesis leveraging this compound chemistry?

A4: Yes, the enantiospecific total syntheses of stephacidin A and cortistatin alkaloids were achieved by utilizing this compound chemistry, specifically employing Somei's method for their generation. []

Q5: What is unique about the reactivity of 1-hydroxyindoles?

A5: 1-Hydroxyindoles exhibit intriguing reactivity patterns, including:

- Nucleophilic Substitution: These compounds readily undergo regioselective nucleophilic substitution reactions at the 5-position, facilitating the synthesis of diversely substituted indoles. [, ]

- Rearrangement Reactions: X-ray analyses of 1-hydroxyyohimbine derivatives revealed a deviation of the N(1)—O bond from the indole plane, supporting the "bishomoallylic conjugation" hypothesis. This deviation drives rearrangement reactions, enabling the synthesis of unique 7-substituted yohimbine and 4a-substituted 1,2,3,4-tetrahydro-β-carboline derivatives. [, ]

- Formation of Diverse Heterocycles: Reactions of 1-hydroxyindoles can lead to a variety of heterocyclic systems, including pyrrolo[2,3-b]indoles, 8,17-disubstituted 1,10-diaza-9,20-dioxakabutanes, and 3a,3a′-bispyrrolo[2,3-b]indoles. []

Q6: How does the presence of a hydroxy group on the indole nitrogen influence its chemical behavior?

A6: The introduction of a hydroxy group on the indole nitrogen significantly alters its electronic properties and reactivity. This modification enables unique transformations not observed in typical indoles, such as the regioselective nucleophilic substitutions and rearrangements mentioned previously. [, ]

Q7: What is the biological significance of 1-hydroxyindoles?

A7: While research on the biological roles of 1-hydroxyindoles is ongoing, some studies suggest their potential involvement in metabolic pathways and as intermediates in the synthesis of bioactive compounds. For example, research indicates that this compound derivatives, particularly 1-hydroxytryptophans, might play a role in tryptophan metabolism. [, ]

Q8: Can you elaborate on the applications of this compound chemistry in drug discovery?

A8: this compound chemistry has shown promise in developing various pharmaceutical leads:

- Alpha(2)-blockers: Research suggests that certain this compound derivatives exhibit alpha(2)-blocking activity, highlighting their potential in treating hypertension and other cardiovascular diseases. []

- Inhibitors of platelet aggregation: Some this compound compounds have demonstrated inhibitory effects on platelet aggregation, indicating their potential as antithrombotic agents. []

- Anti-osteoporosis agents: Studies have identified this compound derivatives with potential anti-osteoporotic properties, suggesting their possible use in treating bone diseases. []

Q9: Are there any environmental applications of this compound chemistry?

A9: Research suggests that certain this compound derivatives possess potent plant root growth-promoting activity, highlighting their potential in combating desertification and promoting plant growth in arid environments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.